molecular formula C14H18O10 B7889016 Bergenin hydrate

Bergenin hydrate

Cat. No.: B7889016
M. Wt: 346.29 g/mol
InChI Key: QCWSXSAFDSGKAT-UHFFFAOYSA-N
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Description

Bergenin hydrate is a naturally occurring compound found in various plant species, including Bergenia crassifolia, Bergenia ligulata, and Bergenia ciliata. It is a C-glucoside of 4-O-methyl gallic acid and presents as a colorless crystalline compound. This compound has been used in traditional medicine for centuries due to its wide range of therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bergenin can be isolated from plant sources through extraction and purification processes. One common method involves the extraction of bergenin from the rhizomes of Bergenia species using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify bergenin .

Industrial Production Methods: In industrial settings, bergenin can be produced through biotechnological approaches. For instance, the biosynthetic pathway of bergenin has been reconstructed in Escherichia coli, allowing for the production of bergenin through fermentation processes. This method involves the use of specific enzymes, such as glycosyltransferases and methyltransferases, to synthesize bergenin from precursor molecules .

Chemical Reactions Analysis

Types of Reactions: Bergenin undergoes various chemical reactions, including oxidation, reduction, and esterification.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bergenin hydrate has a wide range of scientific research applications:

Mechanism of Action

Bergenin exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Bergenin is unique due to its diverse pharmacological activities and stability under various conditions. Similar compounds include:

Bergenin’s unique combination of stability, bioactivity, and diverse therapeutic potential makes it a valuable compound for further research and development.

Properties

IUPAC Name

3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSXSAFDSGKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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